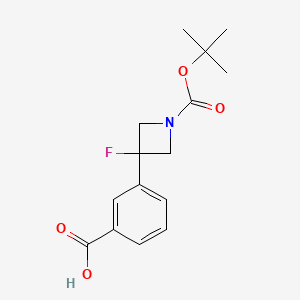
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid is a chemical compound. It is a derivative of benzoic acid, which has been modified with a tert-butoxycarbonyl group . This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation .
Synthesis Analysis
The synthesis of this compound involves various chemical strategies, including nucleophilic substitutions and radical reactions of phenylazocarboxylates . These processes are essential for creating a versatile building block for synthetic organic chemistry, enabling the modification of the benzene ring under mild conditions and facilitating the generation of aryl radicals through reactions like oxygenation, halogenation, and carbohalogenation.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H14O4 . The InChI key for this compound is OFILKMBFUQQLSU-UHFFFAOYSA-N . The spatial arrangement of atoms and the implications on the compound’s reactivity and interaction with other molecules are crucial for understanding its properties.Chemical Reactions Analysis
Chemical reactions involving this compound can lead to various outcomes based on the reacting agents and conditions . For instance, the efficient synthesis of benzyl 2- (S)- [ (tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids showcases the compound’s utility in creating complex molecular structures with specific configurations .Physical And Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are influenced by the molecular arrangement and substituents on the benzene ring . These properties are essential for determining the compound’s suitability for various applications .Aplicaciones Científicas De Investigación
- Targeted Drug Delivery : Researchers explore using this compound as a linker or prodrug component in targeted drug delivery systems. Its stability and ability to release active compounds selectively could enhance drug efficacy and minimize side effects .
- Anticancer Agents : Investigations focus on incorporating this compound into novel anticancer agents. By modifying its structure, scientists aim to design potent molecules that selectively inhibit cancer cell growth .
- Building Block for Peptide Synthesis : The tert-butoxycarbonyl (Boc) protecting group in this compound makes it useful for peptide synthesis. It can serve as a building block for constructing peptides and proteins .
- Bioconjugation and Labeling : Researchers utilize this compound for bioconjugation and labeling studies. Its functional groups allow for site-specific attachment to biomolecules, enabling precise labeling and tracking .
- Polymer Modification : Scientists investigate incorporating this compound into polymer matrices. Its unique structure could impart desirable properties such as improved mechanical strength, thermal stability, or biocompatibility .
- Surface Functionalization : Researchers explore using this compound to functionalize surfaces, enhancing adhesion, wettability, or biocompatibility of materials .
- Chiral Separations : The chiral nature of this compound makes it valuable in chiral chromatography. Researchers use it as a chiral stationary phase to separate enantiomers with high efficiency .
- Metabolite Identification : Scientists employ this compound as a reference standard or internal standard in pharmacokinetic studies. Its unique structure aids in identifying metabolites during drug metabolism investigations .
- Teaching Aids : This compound serves as an illustrative example in organic chemistry courses, demonstrating concepts related to protecting groups, functional groups, and synthetic strategies .
- Linker in Chemical Biology : Researchers use it as a linker in chemical biology experiments, connecting different moieties for studying protein-protein interactions or enzyme-substrate relationships .
Medicinal Chemistry and Drug Development
Organic Synthesis and Chemical Biology
Materials Science and Polymer Chemistry
Analytical Chemistry and Chromatography
Pharmacokinetics and Metabolism Studies
Chemical Education and Research Tools
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds with tert-butoxycarbonyl (boc) protection have been used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Compounds with boc protection are known to undergo nucleophilic substitution reactions . The Boc group can be removed under acidic conditions, revealing a reactive amine group . This amine group can then interact with other molecules, such as in the formation of peptides .
Biochemical Pathways
The removal of the Boc group and subsequent reactions of the amine could lead to the formation of new peptides, potentially affecting pathways where these peptides play a role .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound depend on its chemical structure and the presence of functional groups. The Boc group in this compound could influence its pharmacokinetic properties by affecting its solubility and stability .
Result of Action
If the compound is involved in peptide synthesis, it could potentially lead to the formation of new peptides or proteins, which could have various effects at the molecular and cellular level .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group typically requires acidic conditions . Therefore, the pH of the environment could significantly influence the compound’s action. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and the presence of other reactive species .
Propiedades
IUPAC Name |
3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4/c1-14(2,3)21-13(20)17-8-15(16,9-17)11-6-4-5-10(7-11)12(18)19/h4-7H,8-9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRLCZKGKLEJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(tert-Butoxycarbonyl)-3-fluoroazetidin-3-yl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


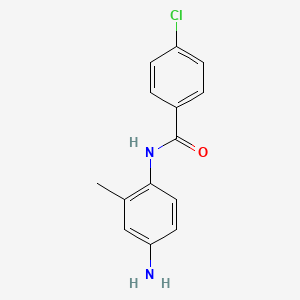
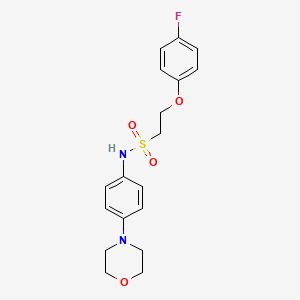
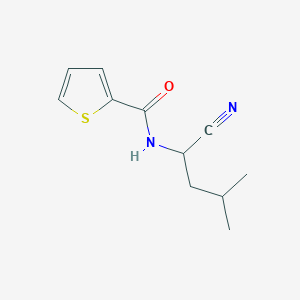
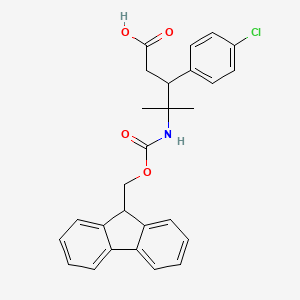
![2-(6-benzyl-2-ethyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2416480.png)
![N-(1-Oxaspiro[5.5]undecan-4-yl)prop-2-enamide](/img/structure/B2416481.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2416483.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzamide](/img/structure/B2416484.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2416485.png)
![8-Thia-5-azaspiro[3.5]nonane](/img/structure/B2416486.png)

![5,7,9-Trimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B2416489.png)
![4-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2416490.png)